(3S)-1-ethylpyrrolidin-3-amine dihydrochloride
Overview
Description
(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-ethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Acylation: Acylation reactions typically involve acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while acylation may produce amides.
Scientific Research Applications
(3S)-1-ethylpyrrolidin-3-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and neuroactive agents.
Biological Studies: The compound is used in studies involving neurotransmitter systems, receptor binding, and enzyme inhibition.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules used in chemical biology research.
Industrial Applications: The compound is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-1-ethylpyrrolidin-3-amine dihydrochloride depends on its specific application. In medicinal chemistry, the compound may act as a ligand for various receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, including neurotransmitter receptors, ion channels, and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-methylpyrrolidin-3-amine dihydrochloride: Similar structure with a methyl group instead of an ethyl group.
(3S)-1-propylpyrrolidin-3-amine dihydrochloride: Similar structure with a propyl group instead of an ethyl group.
(3S)-1-ethylpyrrolidin-2-amine dihydrochloride: Similar structure with the amine group at the 2-position instead of the 3-position.
Uniqueness
(3S)-1-ethylpyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the ethyl group at the nitrogen atom and the amine group at the 3-position can influence its binding affinity, selectivity, and overall pharmacological profile.
Properties
IUPAC Name |
(3S)-1-ethylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWCWGVVOIHJR-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@@H](C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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